4-Ethyl-6-propyl-1,3,5-triazin-2-amine
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Overview
Description
4-Ethyl-6-propyl-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of ethyl and propyl groups at positions 4 and 6, respectively, distinguishes this compound from other triazines. 1,3,5-Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-propyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction can be carried out under mild conditions, often in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
C3N3Cl3+RNH2→C3N3RNH2+HCl
Where ( \text{R} ) represents the ethyl and propyl groups.
Industrial Production Methods
Industrial production of 1,3,5-triazines, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar nucleophilic substitution reactions but are optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-propyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various substituted triazines, while oxidation can lead to the formation of triazine oxides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazines can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways, leading to antimicrobial or antitumor effects . The exact molecular targets and pathways depend on the specific triazine derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in materials science.
Cyanuric Acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants and herbicides.
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine): A widely used herbicide.
Uniqueness
4-Ethyl-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-ethyl-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4/c1-3-5-7-10-6(4-2)11-8(9)12-7/h3-5H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
QGYXXBMBCNUGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)CC)N |
Origin of Product |
United States |
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